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Compound of Interest

Compound Name: (+)-Diisopropyl! L-tartrate

Cat. No.: B7799512

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (+)-
Diisopropyl L-tartrate (DIPT), a chiral reagent widely used in asymmetric synthesis,
particularly in the Sharpless epoxidation. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The quantitative spectroscopic data for (+)-Diisopropyl L-tartrate is summarized in the tables
below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for (+)-Diisopropyl L-tartrate
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. . Coupling
Chemical Shift L . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
~5.10 Septet ~6.2 2H -CH(CHs)2
~4.45 Singlet - 2H -CH(OH)-
~3.45 Broad Singlet - 2H -OH
~1.25 Doublet ~6.2 12H -CH(CHs)2

Note: Data estimated from spectral images. Solvent: CDCls, Reference: TMS at 0.00 ppm.

Table 2: 13C NMR Spectroscopic Data for (+)-Diisopropyl L-tartrate

Chemical Shift (8) ppm Assignment

~170.5 C=0 (Ester Carbonyl)
~725 -CH(OH)-

~69.5 -CH(CH3)2

~21.8 -CH(CH3)2

Note: Data estimated from spectral images. Solvent: CDCls.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for (+)-Diisopropyl L-tartrate
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Wavenumber (cm~?)

Intensity

Assignment

~3450 Strong, Broad O-H Stretch (Alcohol)

~2980 Strong C-H Stretch (sp? C-H)

~1740 Strong C=0 Stretch (Ester Carbonyl)

~1380, ~1370 Medium C-H Bend (Isopropyl gem-
dimethyl)

~1100 Strong C-O Stretch (Ester)

Note: Data estimated from spectral images.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (+)-Diisopropyl L-tartrate

m/z Relative Intensity (%) Possible Fragment
234 Low [M]* (Molecular lon)

219 Moderate [M - CHs]*

175 High [M - COOCH(CHs)2]*
117 High [COOCH(CHs)2]*

43 Very High [CH(CH:s)2]* (Base Peak)

Note: Fragmentation pattern is predicted based on typical ester fragmentation.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A solution of (+)-Diisopropyl L-tartrate (5-10 mg) is prepared in a
deuterated solvent (e.g., CDCIs, ~0.6 mL) within a standard 5 mm NMR tube. A small amount
of tetramethylsilane (TMS) may be added as an internal standard for chemical shift
referencing (6 = 0.00 ppm).

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a standard
frequency for *H and 3C nuclei (e.g., 400 MHz for *H).

o H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
relaxation delay of 1-5 seconds, and an appropriate spectral width.

o 13C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with
single lines for each unique carbon atom. A larger number of scans is generally required
for 13C NMR due to the low natural abundance of the 3C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: As (+)-Diisopropyl L-tartrate is a liquid, the spectrum can be obtained
using the neat liquid technique. A drop of the neat liquid is placed between two salt plates
(e.g., NaCl or KBr) to form a thin film.

Data Acquisition: The prepared salt plates are placed in the sample holder of an FTIR
spectrometer. The spectrum is recorded over a typical range of 4000-400 cm~1. A
background spectrum of the clean salt plates is recorded first and automatically subtracted
from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization: The sample is introduced into the mass spectrometer,
typically via direct injection or after separation by gas chromatography (GC-MS). Electron
lonization (El) is a common method for this type of molecule. In El, the sample molecules
are bombarded with high-energy electrons (typically 70 eV), causing ionization and
fragmentation.

Mass Analysis: The resulting positively charged ions and fragments are accelerated into a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the
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ions based on their mass-to-charge ratio (m/z).

+ Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound like (+)-Diisopropyl L-tartrate.
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Spectroscopic analysis workflow for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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